molecular formula C14H24Cl2N4O B2715628 1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride CAS No. 2247105-53-7

1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride

Cat. No.: B2715628
CAS No.: 2247105-53-7
M. Wt: 335.27
InChI Key: YERSCQCPZSXEOI-IREPQIBFSA-N
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Description

1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N4O and its molecular weight is 335.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on cyclopropane derivatives, including compounds related to 1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride, focuses on their synthesis and structural analysis. For instance, the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized and their structures analyzed through X-ray crystallography, revealing Z-configuration of the cyclopropane rings and specific folding conformations (Cetina et al., 2004).

Medicinal Chemistry Applications

Cyclopropane-containing compounds have been recognized for their unique spatial and electronic features, offering high metabolic stability, which is vital in medicinal chemistry. Direct N-cyclopropylation methods have been developed for cyclic amides and azoles, highlighting the importance of cyclopropane in enhancing the efficacy of nitrogenated compounds in the pharmaceutical industry (Gagnon et al., 2007).

Insecticidal Activity

Certain cyclopropane derivatives have been identified to exhibit significant insecticidal activities. The substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids and their optical isomers have been synthesized and found to possess high degrees of insecticidal activity, demonstrating the potential of these compounds in agricultural applications (Nepomuceno et al., 2007).

Chemical Synthesis and Reactivity

The reactivity and synthesis of cyclopropane derivatives have been extensively studied, including the development of novel synthetic methods and the exploration of their reactions with various reagents. For example, the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one into hexahydroimidazo[1,2-a]pyridin-5-ones under mild conditions illustrates the synthetic versatility of these compounds (Goryaeva et al., 2020).

Properties

IUPAC Name

1-methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O.2ClH/c1-14(3-4-14)13(19)17-6-10-5-15-7-11(10)12-8-16-9-18(12)2;;/h8-11,15H,3-7H2,1-2H3,(H,17,19);2*1H/t10-,11+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERSCQCPZSXEOI-IREPQIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)NCC2CNCC2C3=CN=CN3C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)C(=O)NC[C@@H]2CNC[C@H]2C3=CN=CN3C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.